L-Glycerol 3-(phosphoric acid disodium) salt
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Overview
Description
L-Glycerol 3-(phosphoric acid disodium) salt, also known as L-glycerol 3-phosphate disodium salt, is an organic compound with the formula C3H7Na2O6P. It is a stereoisomer of the ester of dibasic phosphoric acid and glycerol. This compound is a key intermediate in various metabolic pathways, including glycolysis and lipid biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glycerol 3-(phosphoric acid disodium) salt can be synthesized through the reduction of dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. This reduction is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase. Alternatively, it can be synthesized by the phosphorylation of glycerol, which is generated by the hydrolysis of fats. This esterification is catalyzed by glycerol kinase .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the enzymatic reduction of DHAP or the phosphorylation of glycerol. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Glycerol 3-(phosphoric acid disodium) salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydroxyacetone phosphate.
Reduction: It can be reduced to glycerol.
Substitution: It can participate in substitution reactions to form different glycerophosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and FAD.
Reduction: Reducing agents such as NADH and FADH2 are used.
Substitution: Various phosphorylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Dihydroxyacetone phosphate.
Reduction: Glycerol.
Substitution: Different glycerophosphates.
Scientific Research Applications
L-Glycerol 3-(phosphoric acid disodium) salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of glycerophospholipids.
Biology: It plays a crucial role in metabolic pathways, including glycolysis and lipid biosynthesis.
Medicine: It is used in studies related to metabolic disorders and enzyme functions.
Industry: It is used in the production of biodegradable hydrogels and as a phosphorus source in microbial cultivation
Mechanism of Action
L-Glycerol 3-(phosphoric acid disodium) salt exerts its effects by participating in various metabolic pathways. It is a key intermediate in glycolysis and lipid biosynthesis. The compound is converted to dihydroxyacetone phosphate by glycerol-3-phosphate dehydrogenase, which then enters the glycolysis pathway. Additionally, it is acylated to form phosphatidic acids, which are precursors for glycerophospholipids .
Comparison with Similar Compounds
Similar Compounds
- Glycerol 1-phosphate
- Glycerol 2-phosphate
- Dihydroxyacetone phosphate
- Glyceraldehyde 3-phosphate
Uniqueness
L-Glycerol 3-(phosphoric acid disodium) salt is unique due to its specific role in both glycolysis and lipid biosynthesis. Unlike its isomers, it is directly involved in the formation of glycerophospholipids, making it essential for cellular membrane synthesis and function .
Properties
Molecular Formula |
C3H7Na2O6P |
---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
disodium;[(2R)-2,3-dihydroxypropyl] phosphate |
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2/t3-;;/m1../s1 |
InChI Key |
GEKBIENFFVFKRG-HWYNEVGZSA-L |
Isomeric SMILES |
C([C@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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